molecular formula C17H26O5 B8090661 Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate

Cat. No.: B8090661
M. Wt: 310.4 g/mol
InChI Key: IUTLMJUBBMAOBE-UHFFFAOYSA-N
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Description

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is a chemical compound with the molecular formula C17H26O5

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of hexyl alcohol with 4-hydroxybenzoic acid followed by the tert-butylation of the resulting ester. The reaction conditions typically involve the use of strong bases or acids to facilitate the esterification and subsequent tert-butylation steps.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and aldehydes.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is being explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular environment in which it is used.

Comparison with Similar Compounds

  • Tert-butyl 2-(4-hydroxyphenoxy)acetate

  • 6-(4-hydroxyphenoxy)hexyl acrylate

Uniqueness: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is unique in its structural composition and its potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its versatility in synthesis make it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl 6-(4-hydroxyphenoxy)hexyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-13-7-5-4-6-12-20-15-10-8-14(18)9-11-15/h8-11,18H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTLMJUBBMAOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCCCCCCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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